molecular formula C24H22N4O2 B2627540 5-(4-(2-oxopyrrolidin-1-yl)benzyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1428348-20-2

5-(4-(2-oxopyrrolidin-1-yl)benzyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2627540
CAS No.: 1428348-20-2
M. Wt: 398.466
InChI Key: KJVHGEFZXUPWCU-UHFFFAOYSA-N
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Description

5-(4-(2-oxopyrrolidin-1-yl)benzyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(2-oxopyrrolidin-1-yl)benzyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the benzyl and o-tolyl groups. The final step involves the incorporation of the 2-oxopyrrolidin-1-yl moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would be optimized to minimize waste and maximize yield, with careful monitoring of reaction conditions to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-(2-oxopyrrolidin-1-yl)benzyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that makes it useful in the study of cellular processes or as a potential therapeutic agent.

    Medicine: The compound could be investigated for its potential use in drug development, particularly if it exhibits pharmacological activity.

    Industry: It may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 5-(4-(2-oxopyrrolidin-1-yl)benzyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets by binding to them and altering their function, which in turn affects various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(4-(2-oxopyrrolidin-1-yl)benzyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one include other pyrazolo[1,5-a]pyrazine derivatives with different substituents. These compounds may share some structural features but differ in their specific functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-methylphenyl)-5-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c1-17-5-2-3-6-20(17)21-15-22-24(30)26(13-14-28(22)25-21)16-18-8-10-19(11-9-18)27-12-4-7-23(27)29/h2-3,5-6,8-11,13-15H,4,7,12,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVHGEFZXUPWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)N5CCCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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